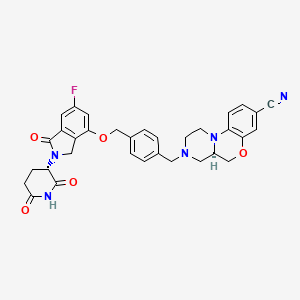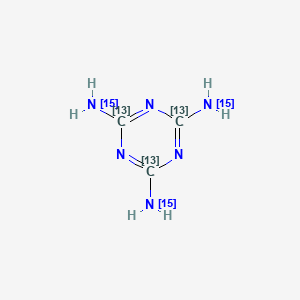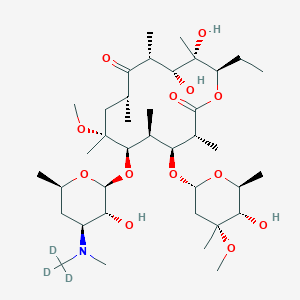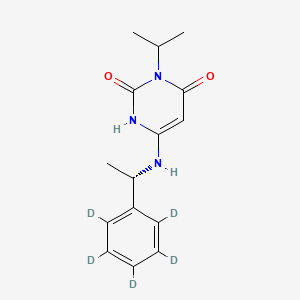
Mavacamten-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mavacamten-d5 is a deuterated form of Mavacamten, a first-in-class, targeted, cardiac-specific myosin inhibitor. It is primarily used in the treatment of obstructive hypertrophic cardiomyopathy, a condition characterized by the thickening of the heart muscle, which can obstruct blood flow and lead to various cardiac complications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mavacamten-d5 involves the incorporation of deuterium atoms into the Mavacamten molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed. general methods for deuteration include catalytic hydrogen-deuterium exchange and the use of deuterated precursors .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuteration processes, ensuring high purity and yield. This could include the use of continuous flow reactors and advanced purification techniques to isolate the deuterated compound from any non-deuterated impurities .
Chemical Reactions Analysis
Types of Reactions
Mavacamten-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Reduction: Involving the addition of hydrogen or the removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions would depend on the desired transformation and the functional groups present in the molecule .
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
Mavacamten-d5 has several scientific research applications, particularly in the fields of:
Chemistry: Used as a tool to study the effects of deuteration on chemical reactivity and stability.
Biology: Employed in research to understand the role of myosin in muscle contraction and its inhibition.
Medicine: Investigated for its potential therapeutic effects in treating hypertrophic cardiomyopathy and other cardiac conditions.
Mechanism of Action
Mavacamten-d5 exerts its effects by selectively inhibiting the enzymatic activity of cardiac myosin, the motor protein responsible for muscle contraction. This inhibition reduces the number of myosin-actin cross-bridges, leading to decreased myocardial contractility and improved ventricular compliance. The molecular targets include the beta-cardiac myosin heavy chain, and the pathways involved are related to the regulation of sarcomere function and cardiac muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Omecamtiv Mecarbil: Another myosin modulator that activates cardiac myosin to increase contractility.
Aficamten: A newer myosin inhibitor with similar applications in treating hypertrophic cardiomyopathy.
Uniqueness
Mavacamten-d5 is unique due to its deuterated nature, which can provide improved pharmacokinetic properties, such as increased metabolic stability and reduced clearance. This can lead to enhanced efficacy and a better safety profile compared to its non-deuterated counterpart .
Properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
278.36 g/mol |
IUPAC Name |
6-[[(1S)-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m0/s1/i4D,5D,6D,7D,8D |
InChI Key |
RLCLASQCAPXVLM-MEKJEUOKSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C)NC2=CC(=O)N(C(=O)N2)C(C)C)[2H])[2H] |
Canonical SMILES |
CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


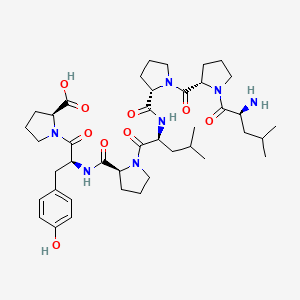
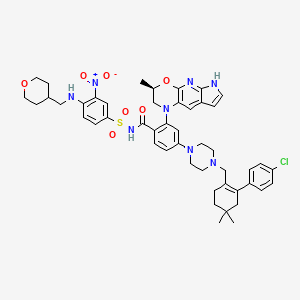
![(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol](/img/structure/B12384861.png)
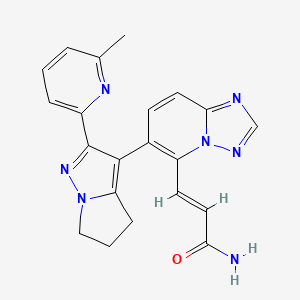

![[4-[(2~{S})-3-[[3-(2-chloranylethanoylamino)phenyl]methylamino]-2-[2-(4-fluorophenyl)ethanoylamino]-3-oxidanylidene-propyl]phenyl] dihydrogen phosphate](/img/structure/B12384881.png)
![3-[6-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-5-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoic acid](/img/structure/B12384888.png)

![Benzo[pqr]tetraphen-3-ol-13C6](/img/structure/B12384900.png)
